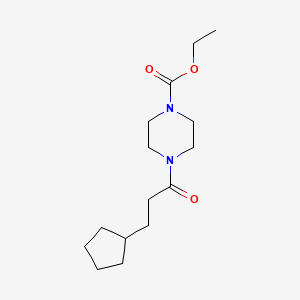![molecular formula C15H15N3O2 B5754724 1-[2-(4-morpholinyl)-2-oxoethyl]-1H-indole-3-carbonitrile](/img/structure/B5754724.png)
1-[2-(4-morpholinyl)-2-oxoethyl]-1H-indole-3-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[2-(4-morpholinyl)-2-oxoethyl]-1H-indole-3-carbonitrile, also known as MI-773, is a small molecule inhibitor that has shown promising results in cancer research. This compound is a potent and selective inhibitor of the MDM2-p53 protein-protein interaction, which is a crucial pathway in the regulation of the tumor suppressor protein p53.
Wirkmechanismus
The mechanism of action of 1-[2-(4-morpholinyl)-2-oxoethyl]-1H-indole-3-carbonitrile involves the inhibition of the MDM2-p53 protein-protein interaction, which is a crucial pathway in the regulation of the tumor suppressor protein p53. In normal cells, p53 is activated in response to DNA damage, leading to cell cycle arrest and DNA repair. However, in cancer cells, the MDM2 protein binds to p53, leading to its degradation and inactivation. 1-[2-(4-morpholinyl)-2-oxoethyl]-1H-indole-3-carbonitrile binds to the MDM2 protein, preventing it from binding to p53, leading to the activation of p53 and induction of apoptosis in cancer cells.
Biochemical and Physiological Effects
1-[2-(4-morpholinyl)-2-oxoethyl]-1H-indole-3-carbonitrile has been shown to have potent antitumor activity in preclinical models of cancer. In addition, 1-[2-(4-morpholinyl)-2-oxoethyl]-1H-indole-3-carbonitrile has been shown to enhance the efficacy of chemotherapy and radiation therapy in cancer cells. 1-[2-(4-morpholinyl)-2-oxoethyl]-1H-indole-3-carbonitrile has also been shown to induce apoptosis in cancer cells, leading to tumor regression. However, 1-[2-(4-morpholinyl)-2-oxoethyl]-1H-indole-3-carbonitrile has not been shown to have any significant toxicity in normal cells, indicating its potential as a safe and effective cancer therapy.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of 1-[2-(4-morpholinyl)-2-oxoethyl]-1H-indole-3-carbonitrile is its selectivity for the MDM2-p53 protein-protein interaction, which makes it a potent and specific inhibitor of this pathway. In addition, 1-[2-(4-morpholinyl)-2-oxoethyl]-1H-indole-3-carbonitrile has been shown to be effective in a wide range of cancer types, indicating its potential as a broad-spectrum cancer therapy. However, one of the limitations of 1-[2-(4-morpholinyl)-2-oxoethyl]-1H-indole-3-carbonitrile is its low solubility, which can make it difficult to administer in vivo. In addition, the optimal dosage and dosing schedule of 1-[2-(4-morpholinyl)-2-oxoethyl]-1H-indole-3-carbonitrile in humans have not been established yet.
Zukünftige Richtungen
There are several future directions for the research and development of 1-[2-(4-morpholinyl)-2-oxoethyl]-1H-indole-3-carbonitrile. One direction is to optimize the synthesis method to improve the yield and purity of the final product. Another direction is to investigate the pharmacokinetics and pharmacodynamics of 1-[2-(4-morpholinyl)-2-oxoethyl]-1H-indole-3-carbonitrile in humans, in order to establish the optimal dosage and dosing schedule. In addition, further preclinical and clinical studies are needed to evaluate the safety and efficacy of 1-[2-(4-morpholinyl)-2-oxoethyl]-1H-indole-3-carbonitrile in humans, and to determine its potential as a cancer therapy. Finally, the combination of 1-[2-(4-morpholinyl)-2-oxoethyl]-1H-indole-3-carbonitrile with other cancer therapies, such as chemotherapy and radiation therapy, should be investigated in order to enhance its efficacy and reduce the risk of drug resistance.
Synthesemethoden
The synthesis of 1-[2-(4-morpholinyl)-2-oxoethyl]-1H-indole-3-carbonitrile involves several steps, starting from commercially available starting materials. The first step involves the synthesis of 1-(2-bromoethyl)-1H-indole-3-carbonitrile, which is then reacted with morpholine to form 1-[2-(4-morpholinyl)-2-oxoethyl]-1H-indole-3-carbonitrile. The final product is obtained after purification using column chromatography. The synthesis of 1-[2-(4-morpholinyl)-2-oxoethyl]-1H-indole-3-carbonitrile has been optimized to yield high purity and high yield of the final product.
Wissenschaftliche Forschungsanwendungen
1-[2-(4-morpholinyl)-2-oxoethyl]-1H-indole-3-carbonitrile has been extensively studied in preclinical models of cancer, and has shown promising results in inhibiting tumor growth and inducing apoptosis in cancer cells. 1-[2-(4-morpholinyl)-2-oxoethyl]-1H-indole-3-carbonitrile has been shown to be effective in a wide range of cancer types, including breast cancer, lung cancer, and leukemia. In addition, 1-[2-(4-morpholinyl)-2-oxoethyl]-1H-indole-3-carbonitrile has been shown to enhance the efficacy of chemotherapy and radiation therapy in cancer cells.
Eigenschaften
IUPAC Name |
1-(2-morpholin-4-yl-2-oxoethyl)indole-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O2/c16-9-12-10-18(14-4-2-1-3-13(12)14)11-15(19)17-5-7-20-8-6-17/h1-4,10H,5-8,11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBGNTOBWXCTXLP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)CN2C=C(C3=CC=CC=C32)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[2-(morpholin-4-yl)-2-oxoethyl]-1H-indole-3-carbonitrile | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(benzylthio)-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-amine](/img/structure/B5754646.png)
![2-(4-methoxyphenyl)-9,10-dihydro-8H-cyclopenta[4,5]thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B5754647.png)

![4-({[5-(2-methoxy-5-nitrophenyl)-2-furyl]methylene}amino)-4-azatricyclo[5.2.2.0~2,6~]undec-8-ene-3,5-dione](/img/structure/B5754664.png)
![N-[4-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]-2-thiophenecarboxamide](/img/structure/B5754667.png)
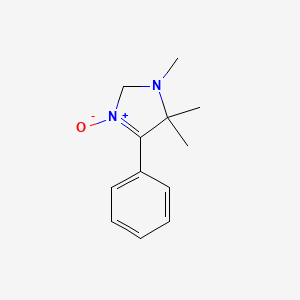
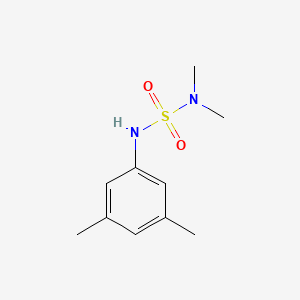
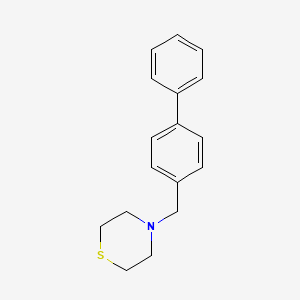
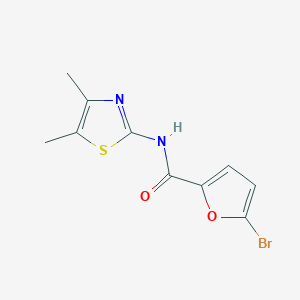
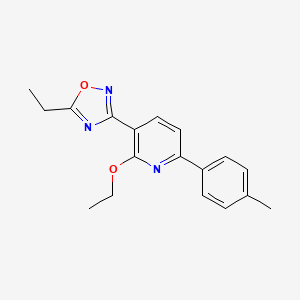
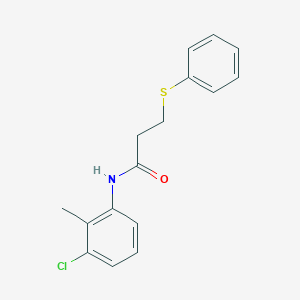
![2-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-(2-methylphenyl)acetamide](/img/structure/B5754698.png)
